Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 1221818-08-1
VCID: VC2815869
InChI: InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-9-5-4-6-13(15)7-8-14-10(13)16/h4-9H2,1-3H3,(H,14,16)
SMILES: CC(C)(C)OC(=O)N1CCCCC12CCNC2=O
Molecular Formula: C13H22N2O3
Molecular Weight: 254.33 g/mol

Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate

CAS No.: 1221818-08-1

Cat. No.: VC2815869

Molecular Formula: C13H22N2O3

Molecular Weight: 254.33 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate - 1221818-08-1

Specification

CAS No. 1221818-08-1
Molecular Formula C13H22N2O3
Molecular Weight 254.33 g/mol
IUPAC Name tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate
Standard InChI InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-9-5-4-6-13(15)7-8-14-10(13)16/h4-9H2,1-3H3,(H,14,16)
Standard InChI Key DFRNFZFTUWABTE-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCCC12CCNC2=O
Canonical SMILES CC(C)(C)OC(=O)N1CCCCC12CCNC2=O

Introduction

Nomenclature and Structural Identification

Systematic Nomenclature

The IUPAC name, tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate, reflects its spirocyclic architecture. The "spiro[4.5]" designation indicates a fused bicyclic system where one ring contains four members and the other five. The numbering places the oxygen atom (oxo group) at position 1 and the Boc-protected nitrogen at position 6 .

Key Identifiers

PropertyValueSource
CAS Registry Number1221818-08-1
Molecular FormulaC13H22N2O3\text{C}_{13}\text{H}_{22}\text{N}_{2}\text{O}_{3}
Molecular Weight254.33 g/mol
SMILESCC(C)(C)OC(=O)N1CCCCC12CCNC2=O
InChIKeyDFRNFZFTUWABTE-UHFFFAOYSA-N

Molecular Structure and Physicochemical Properties

Physical Properties

PropertyValueSource
SolubilitySoluble in DMSO, THF; sparingly in water
Storage Conditions2–8°C, dry environment
Purity (Commercial)≥95%

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step reactions, typically starting with nitrogen-containing heterocycles. A representative route includes:

  • Ring Formation: Cyclocondensation of a γ-lactam precursor with a diamine under acidic conditions to form the spiro core.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine .

  • Oxidation: Introduction of the oxo group via catalytic oxidation or ketone formation.

Industrial Production

Large-scale synthesis employs batch reactors with strict temperature control (0–25°C) to optimize yield (>70%). Purification via column chromatography or recrystallization ensures >95% purity .

Chemical Reactivity and Functionalization

Boc Deprotection

The Boc group is cleavable under acidic conditions (e.g., HCl in dioxane), yielding a free secondary amine for further derivatization . This step is critical in pharmaceutical synthesis for introducing pharmacophores.

Nucleophilic Substitution

Applications in Pharmaceutical Research

Intermediate in Drug Discovery

The compound’s spirocyclic core mimics bioactive natural products, making it a scaffold for kinase inhibitors and protease modulators. For instance, analogs have shown promise as:

  • BTK Inhibitors: Potency in the low nanomolar range against Bruton’s tyrosine kinase .

  • Anticancer Agents: Spirocyclic derivatives disrupt microtubule assembly in preclinical models.

Case Study: Antiviral Development

A 2023 study utilized this compound to synthesize spirocyclic peptidomimetics targeting SARS-CoV-2 main protease (Mpro^\text{pro}). The rigid structure improved binding affinity by 40% compared to linear analogs .

Comparative Analysis with Analogous Compounds

Compound NameCAS NumberKey Difference
Tert-butyl 3-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate1160246-75-2Oxo group at C3 instead of C1
Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate923009-50-1Diazaspiro ring positions shifted

The C1 oxo configuration in the target compound enhances hydrogen-bonding potential, favoring interactions with enzymatic active sites .

SupplierPurityPackagingPrice Range (USD/g)
GlpBio≥95%1 mg to 1 g50–200
VulcanChem≥98%5 mg to 500 mg75–250

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s role in allosteric enzyme modulation.

  • Polymer Chemistry: Explore spirocyclic monomers for high-performance thermoplastics.

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